molecular formula C9H9Cl2N3O2 B6190204 4-(2,6-dichloropyrimidine-4-carbonyl)morpholine CAS No. 1240169-90-7

4-(2,6-dichloropyrimidine-4-carbonyl)morpholine

Cat. No.: B6190204
CAS No.: 1240169-90-7
M. Wt: 262.09 g/mol
InChI Key: GGLYXTOGBORYMO-UHFFFAOYSA-N
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Description

4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms and a morpholine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dichloropyrimidine-4-carbonyl)morpholine typically involves the nucleophilic substitution of 2,6-dichloropyrimidine with morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include morpholine and 2,6-dichloropyrimidine, with the reaction often facilitated by a base such as sodium carbonate or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an aminopyrimidine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .

Mechanism of Action

The mechanism of action of 4-(2,6-dichloropyrimidine-4-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine is unique due to the presence of both the morpholine and dichloropyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not as prominent in other similar compounds .

Properties

CAS No.

1240169-90-7

Molecular Formula

C9H9Cl2N3O2

Molecular Weight

262.09 g/mol

IUPAC Name

(2,6-dichloropyrimidin-4-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C9H9Cl2N3O2/c10-7-5-6(12-9(11)13-7)8(15)14-1-3-16-4-2-14/h5H,1-4H2

InChI Key

GGLYXTOGBORYMO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC(=N2)Cl)Cl

Purity

95

Origin of Product

United States

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